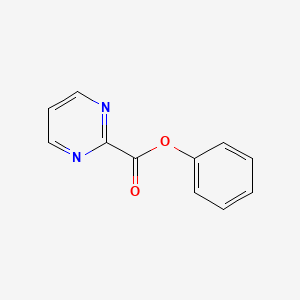

Phenyl pyrimidine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

phenyl pyrimidine-2-carboxylate |

InChI |

InChI=1S/C11H8N2O2/c14-11(10-12-7-4-8-13-10)15-9-5-2-1-3-6-9/h1-8H |

InChI Key |

NXPVDZHEBRIIMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=NC=CC=N2 |

Origin of Product |

United States |

The General Context of Pyrimidine Carboxylates As Research Entities

Pyrimidine (B1678525) carboxylates are a class of organic compounds characterized by a pyrimidine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 3—substituted with a carboxylate group. These entities are of substantial interest in the field of chemical and pharmaceutical sciences. nih.govgsconlinepress.com The pyrimidine nucleus is a fundamental component of life, forming the basic framework for nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.gov This inherent biological relevance has made pyrimidine derivatives a fertile ground for research and development.

The introduction of a carboxylate group to the pyrimidine ring further enhances its utility, providing a reactive handle for a wide array of chemical transformations. This functional group can be readily converted into other functionalities like amides, esters, and other derivatives, allowing for the systematic modification of the molecule's properties. nih.gov General synthetic methods for producing pyrimidine esters, such as the reaction of amidinium salts with β-dicarbonyl compounds or their equivalents, have been developed, providing accessible routes to these valuable building blocks. organic-chemistry.orgorganic-chemistry.org

The study of pyrimidine carboxylates extends to their mass spectrometric fragmentation patterns, which are influenced by the nature of substituents on the pyrimidine ring. nih.gov This analytical insight is crucial for the characterization of newly synthesized compounds within this class. The core structure of pyrimidine carboxylates serves as a versatile starting point for the synthesis of more complex molecules with tailored biological activities. researchgate.net

The Academic Significance of Phenyl Pyrimidine 2 Carboxylate Scaffolds

Established Synthetic Pathways for this compound Core Structure

Traditional methods for synthesizing the this compound core often involve the sequential construction of the pyrimidine ring followed by the introduction of the necessary phenyl and carboxylate functionalities.

Pyrimidine Ring Formation Methodologies

The principal synthesis of the pyrimidine ring typically involves the cyclization of a β-dicarbonyl compound with an N-C-N containing synthon. wikipedia.org Common approaches include the reaction of β-dicarbonyl compounds with amidines, urea (B33335), or guanidine (B92328) to yield 2-substituted pyrimidines, 2-pyrimidinones, or 2-aminopyrimidines, respectively. wikipedia.org

One established method involves the condensation of formamidine (B1211174) acetate (B1210297) with mucobromic acid in an alkaline medium, which, after subsequent esterification, can yield a halopyrimidine carboxylate intermediate. ucla.edu Another approach utilizes the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to directly afford 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org These can then be further functionalized.

Introduction of Phenyl and Carboxylate Moieties

The introduction of the phenyl and carboxylate groups can be achieved at different stages of the synthesis. In some strategies, these moieties are incorporated into the initial building blocks before the pyrimidine ring is formed. For instance, a phenyl-substituted amidine can be used in the cyclization step.

Alternatively, a pre-formed pyrimidine ring can be functionalized. For example, a halogenated pyrimidine can undergo a substitution reaction to introduce a phenyl group. thieme-connect.com The carboxylate group, or a precursor like a cyano group, can also be introduced onto the pyrimidine ring through various synthetic transformations.

Esterification and Carboxylation Protocols

Esterification is a common final step in the synthesis of this compound. This is typically achieved by reacting the corresponding pyrimidine carboxylic acid with an alcohol under acidic conditions or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. ucla.edu

Direct carboxylation of a pyrimidine ring can be challenging. However, methods like the Minisci homolytic alkoxycarbonylation have been successfully applied to introduce a carboxylate group onto a 5-halopyrimidine, demonstrating a regioselective one-step synthesis. ucla.edu

Advanced Synthetic Strategies and Catalytic Methodologies

Modern synthetic chemistry has introduced more efficient and versatile methods for constructing complex molecules like this compound, with a focus on multi-component reactions and transition-metal catalysis.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. researchgate.net These reactions are advantageous due to their atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds. acs.org

Several MCRs have been developed for the synthesis of substituted pyrimidines. A base-mediated three-component tandem reaction of amidines, aryl alkynes, and aldehydes provides a transition-metal-free, one-pot synthesis of multisubstituted pyrimidines. acs.org Another approach involves an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols, proceeding through condensation and dehydrogenation steps. organic-chemistry.org The Biginelli reaction is a well-known MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. researchgate.net

Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Three-component | Amidines, Aryl Alkynes, Aldehydes | t-BuOK, DMSO, 120 °C | Multisubstituted Pyrimidines | acs.org |

| Three-component | Chalcone, Benzyl alcohol, NH4OAc | Copper(II) | Tri-substituted Pyrimidines | researchgate.net |

| Multi-component | Alcohols, Amidines | PN5P-Ir pincer complexes, KOH | Highly Substituted Pyrimidines | organic-chemistry.orgthieme-connect.com |

| Four-component | Indole-3-carboxaldehydes, Aromatic aldehyde, Ammonium (B1175870) iodide | Transition-metal-free | 2-phenyl-9H-pyrimido[4,5-b]indoles | researchgate.net |

Palladium-catalyzed Cross-coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of functionalized pyrimidines. thieme-connect.comthieme-connect.com Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are commonly employed. nih.gov

For instance, a 2-chloropyrido[3,2-d]pyrimidine can be used in Suzuki and Stille couplings to introduce aryl and heteroaryl groups at the 2-position. thieme-connect.com The Suzuki-Miyaura cross-coupling of a 5-bromopyrimidine-4-carboxylate with an appropriate boronic acid is a key step in the synthesis of certain biologically active molecules. ucla.edu The Buchwald-Hartwig reaction is effective for N-arylation, allowing for the introduction of substituted anilines onto the pyrimidine core. nih.gov Sonogashira coupling enables the introduction of alkyne functionalities. thieme-connect.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Synthesis

| Reaction Name | Substrates | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Halogenated Pyrimidine, Boronic Acid/Ester | Pd(PPh3)4, Cs2CO3 | C-C (Aryl) | nih.gov |

| Buchwald-Hartwig | Halogenated Pyrimidine, Amine | Pd catalyst, Ligand, Base | C-N (Aryl) | nih.gov |

| Sonogashira | Halogenated Pyrimidine, Terminal Alkyne | PdCl2(PPh3)2, CuI | C-C (Alkynyl) | organic-chemistry.orgthieme-connect.com |

| Heck | Halogenated Pyrimidine, Alkene | Pd(OAc)2 | C-C (Vinyl) | clockss.org |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles has revolutionized the synthesis of pyrimidine derivatives, moving away from traditional methods that often involve harsh conditions and hazardous materials. Modern approaches prioritize efficiency, safety, and environmental sustainability.

One-pot, multi-component reactions are a hallmark of green pyrimidine synthesis. The Biginelli reaction, for instance, allows for the creation of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793) in a single step. ijarsct.co.inresearchgate.net This strategy is noted for its high atom economy and simplified purification processes. ijarsct.co.in Green protocols for this reaction utilize mild, eco-friendly catalysts like cadmium-doped iron tartrate or CuCl₂·2H₂O under solvent-free or aqueous conditions. ijarsct.co.inresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to mere minutes. ijres.orgmdpi.com This technique, often paired with green solvents like ethanol, not only accelerates the reaction but also improves yields and reduces energy consumption. ijres.orgmdpi.com For example, the synthesis of 4-(substituted-phenyl)-6-phenyl-pyrimidin-2(1H)-one from chalcones and urea can be completed in 7-10 minutes under microwave irradiation, compared to 4 hours of conventional refluxing. ijres.org

Solvent-free methods, such as "Grindstone Chemistry," offer another environmentally benign alternative. This solid-state approach involves grinding reactants together with a catalytic amount of a substance like CuCl₂·H₂O, eliminating the need for volatile organic solvents entirely. researchgate.net

| Method | Typical Conditions | Catalyst/Reagent | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Synthesis | Reflux in organic solvent (e.g., Methanol) | Strong acid (e.g., HCl) | 3-4 hours | Established procedure | researchgate.netijres.org |

| Microwave-Assisted Synthesis | Irradiation in a microwave reactor (e.g., 210 W) | Aqueous KOH in Ethanol | 7-10 minutes | Drastic reduction in reaction time, high efficiency | ijres.org |

| Grindstone Chemistry | Solvent-free grinding at room temperature | CuCl₂·H₂O | 2-5 minutes | Eliminates organic solvents, rapid, simple workup | researchgate.net |

| One-Pot, Three-Component Synthesis | Reflux in water | Cadmium Doped Iron Tartrate | ~45 minutes | High atom economy, simplified process, uses water as solvent | ijarsct.co.in |

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

The primary route to the pyrimidine core involves the condensation of a compound with an N-C-N moiety (like an amidine) with a three-carbon dielectrophile (such as a 1,3-dicarbonyl compound). nih.gov For 2-substituted pyrimidines, the reaction between an amidinium salt and a propenol derivative, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, provides a direct and high-yielding pathway. organic-chemistry.org

Substitutions on a pre-formed pyrimidine ring often follow specific mechanisms. The amination at the C-2 position of a 2-chloropyrimidine, for example, can occur via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly in the presence of strong bases like KNH₂/NH₃. nih.gov This pathway involves the nucleophilic addition of an amide ion, leading to the opening of the pyrimidine ring, followed by a recyclization that expels the original substituent and incorporates the new amino group. nih.gov

While detailed kinetic studies (e.g., rate constants, activation energies) specifically for the synthesis of this compound are not extensively documented in the literature, kinetic principles are crucial in derivative synthesis. A notable application is in N-acylative kinetic resolution, where a chiral catalyst is used to selectively acylate one enantiomer of a racemic mixture faster than the other. acs.org This method has been successfully applied to resolve racemic sulfoximines, a class of compounds that can be related to pyrimidine derivatives, achieving high selectivity factors (s-factors). acs.org Such studies underscore the importance of reaction kinetics in achieving enantiopure compounds for further development.

Synthetic Routes to Key Derivatives and Analogues of this compound

The 2-phenylpyrimidine scaffold is a versatile platform for structural modification. Researchers have explored extensive derivatization at three key locations: the phenyl ring, the pyrimidine core, and the carboxylate group, to modulate the compound's properties.

The phenyl ring attached to the C-2 position of the pyrimidine is a frequent target for modification to explore structure-activity relationships (SAR).

Substituent Effects : Both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, trifluoromethyl) have been introduced, typically at the para-position. nih.gov In some studies, the presence of electron-donating groups on this aryl ring was found to be beneficial for biological activity. nih.gov Conversely, other research has shown that substitution at the para-position, regardless of electronic nature, can reduce activity, highlighting the context-dependent nature of these modifications. nih.gov

Bioisosteric Replacement : The entire phenyl ring can be replaced with other aromatic systems. The substitution with a pyridinyl ring, for example, has been investigated to create novel analogues. nih.gov

| Modification Type | Reagents/Conditions | Resulting Structure/Effect | Reference |

|---|---|---|---|

| Para-substitution | Suzuki coupling with substituted phenylboronic acids | Introduction of hydrophobic or polar groups (e.g., -CH₃, -OCH₃, -Cl, -CF₃) | nih.govnih.gov |

| Carbamoyl Addition | Multi-step synthesis involving coupling with isocyanates | Addition of a 3-methyl phenylcarbamoyl substituent to an aniline (B41778) moiety on the phenyl ring | nih.gov |

| Ring Replacement | Synthesis starting with a pyridinyl-containing precursor instead of a phenyl one | Replacement of the phenyl ring with a pyridinyl moiety | nih.gov |

The pyrimidine ring itself offers multiple sites for substitution, allowing for fine-tuning of molecular properties.

C-4, C-5, and C-6 Positions : These positions are common targets for introducing substituents. The C-4 and C-6 positions can be functionalized through condensation reactions during ring formation or by nucleophilic substitution on a pre-formed halo-pyrimidine. nih.govnih.gov For example, 2,4,6-trichloropyrimidine (B138864) can be selectively substituted at the C-4 position with an amine, followed by another nucleophilic substitution at the C-2 position. nih.gov

Halogenation : The introduction of a chloro atom at the C-5 or C-6 position has been explored to enhance properties like hydrophobicity in a binding site. nih.gov This is typically achieved by treating a pyrimidinone precursor with reagents like phosphorus oxychloride (POCl₃). nih.gov

| Position | Reagents/Conditions | Modification | Reference |

|---|---|---|---|

| C-4/C-6 | Nucleophilic substitution on a chloropyrimidine using various amines | Introduction of carbon-linked or nitrogen-linked substituents | nih.gov |

| C-5 | Reaction with POCl₃ followed by substitution | Introduction of a chloro atom | nih.gov |

| C-2/C-4 | Sequential nucleophilic substitution on 2,4,6-trichloropyrimidine | Formation of 2,4-diaminopyrimidine (B92962) derivatives | nih.gov |

The carboxylate group at the C-2 position is a versatile chemical handle that can be transformed into a variety of other functional groups, most notably amides.

Amide Formation : This is the most common transformation, typically proceeding through a two-step sequence. First, the ester precursor is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). nih.govnih.gov Second, the resulting carboxylic acid is coupled with a desired amine using a peptide coupling reagent. A variety of coupling agents are employed, including PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), CDI (carbonyldiimidazole), and HATU. nih.govnih.gov

Carboxyl Activation : To facilitate transformations, the carboxyl group can be activated. For instance, converting it to an S-benzoyl derivative using 2-mercapto-4,6-dimethylpyrimidine creates a more reactive intermediate that readily forms amides and esters upon reaction with amines or alcohols. researchgate.net

| Transformation | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Group | Reference |

|---|---|---|---|---|---|

| Ester to Amide | NaOH or LiOH in MeOH/H₂O | Carboxylic Acid | Amine, PyBOP, DIEA in DMF | Amide | nih.gov |

| Ester to Amide | Ester Hydrolysis | Carboxylic Acid | Amine, CDI | Amide | nih.gov |

| Carboxylic Acid to Amide/Ester | Activation with 2-mercapto-4,6-dimethylpyrimidine & benzoyl chloride | N-Benzoyl-4,6-pyrimidine-2-thione derivative | Amine or Alcohol | Amide or Ester | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By mapping the magnetic fields around atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR spectrum of phenyl pyrimidine-2-carboxylate (B12357736), distinct signals corresponding to the protons of the pyrimidine (B1678525) and phenyl rings are expected. The protons on the pyrimidine ring will appear as a set of multiplets, with their chemical shifts influenced by the electronegative nitrogen atoms and the ester group. The proton at the C4 position is anticipated to be the most downfield of the pyrimidine ring protons due to the anisotropic effect of the neighboring nitrogen and the carbonyl group. The protons of the phenyl group would typically appear in the aromatic region of the spectrum, with their splitting patterns dependent on the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for Phenyl Pyrimidine-2-Carboxylate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H4 | 8.8 - 9.2 | d |

| Pyrimidine-H5 | 7.3 - 7.6 | t |

| Pyrimidine-H6 | 8.8 - 9.2 | d |

| Phenyl-H (ortho) | 7.9 - 8.2 | m |

| Phenyl-H (meta, para) | 7.4 - 7.7 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum of this compound would provide complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the pyrimidine ring will also exhibit downfield shifts due to the influence of the nitrogen atoms. The phenyl ring carbons will appear in the aromatic region, with the ipso-carbon (the carbon attached to the ester oxygen) showing a distinct shift.

Data from related naphthalenyl-phenyl-pyrazoline derivatives and other heterocyclic compounds demonstrate the power of ¹³C NMR in confirming the carbon skeleton and identifying the presence of key functional groups. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 160 - 170 |

| Pyrimidine-C2 | 155 - 160 |

| Pyrimidine-C4 | 150 - 155 |

| Pyrimidine-C5 | 120 - 125 |

| Pyrimidine-C6 | 150 - 155 |

| Phenyl-C (ipso) | 150 - 155 |

| Phenyl-C (aromatic) | 120 - 140 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the ester and the aromatic pyrimidine and phenyl rings. A strong absorption band corresponding to the C=O stretching of the ester group would be prominent, typically appearing around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be observable. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds of the rings would provide further structural information in the fingerprint region. jchr.orgresearchgate.net

Studies on various pyrimidine derivatives confirm the utility of FTIR in identifying key functional groups and substitutions on the pyrimidine core.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. For this compound, the Raman spectrum would also be expected to show strong bands for the aromatic ring breathing modes, which are often more intense in Raman than in FTIR. The symmetric stretching vibrations of the molecule would also be prominent. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. Theoretical and experimental studies on uracil (B121893) and its derivatives have shown how Raman spectroscopy can elucidate the vibrational characteristics of the pyrimidine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - OPh]⁺ | Loss of Phenoxy Radical |

| [M - COOPh]⁺ | Loss of Phenyl Carboxylate Radical |

| [Ph]⁺ | Phenyl Cation |

| [Pyrimidine-CO]⁺ | Pyrimidinyl Acylium Ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

This section would typically detail the electronic absorption properties of this compound. The analysis, conducted by dissolving the compound in a suitable solvent (e.g., ethanol, dichloromethane) and measuring its absorbance of UV and visible light, would reveal information about the electronic transitions within the molecule. Key data points would include the wavelength of maximum absorption (λmax) for each observed peak, which correspond to specific electronic transitions, such as π → π* and n → π* transitions characteristic of the pyrimidine and phenyl chromophores. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, would also be reported. These findings would be summarized in a data table.

X-ray Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of a suitable single crystal of this compound would provide unambiguous structural data. This section would report the key crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). A data table would summarize these findings. Furthermore, the analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and conformation of the phenyl, pyrimidine, and carboxylate groups. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.

Powder X-ray diffraction would be used to analyze a polycrystalline sample of this compound. This technique serves as a "fingerprint" for the crystalline phase and is essential for phase identification, purity assessment, and quality control. The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), would be presented. While it provides less detailed structural information than single-crystal XRD, it can confirm the crystalline nature of a bulk sample and be used to identify the material by comparing its pattern to a database or a pattern simulated from single-crystal data. Key diffraction peaks (2θ values) and their relative intensities would be listed in a table.

Theoretical and Computational Investigations of Phenyl Pyrimidine 2 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), have proven to be powerful in predicting the properties of pyrimidine (B1678525) derivatives. jacsdirectory.comechemcom.comnih.gov These calculations provide a detailed understanding of the electronic structure, which is fundamental to a molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of molecules. jacsdirectory.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for organic molecules due to its accuracy in predicting molecular geometries and electronic properties. jacsdirectory.comechemcom.com

Table 1: Representative Optimized Geometrical Parameters for a Phenyl Pyrimidine Derivative Data extrapolated from studies on similar compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (pyrimidine ring) | 1.34 - 1.39 | 115 - 122 |

| C-C (pyrimidine ring) | 1.39 - 1.42 | 116 - 121 |

| C-C (phenyl ring) | ~1.39 | ~120 |

| C-O (carboxylate) | 1.21 - 1.36 | - |

This table presents typical values and should be considered illustrative for the phenyl pyrimidine-2-carboxylate (B12357736) system.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

In phenyl pyrimidine-2-carboxylate systems, the HOMO is typically localized on the electron-rich regions, such as the phenyl and pyrimidine rings, while the LUMO is often distributed over the electron-withdrawing carboxylate group and the pyrimidine ring. nih.gov The distribution of these orbitals provides insights into the most probable sites for electrophilic and nucleophilic attack. nih.gov TD-DFT calculations can be employed to determine the HOMO-LUMO energies. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Phenyl Pyrimidine Derivative Data extrapolated from studies on similar compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

These values are illustrative and can vary based on the specific derivative and computational method.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential. nih.gov

For this compound, the MESP analysis is expected to show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, indicating these as likely sites for hydrogen bonding and electrophilic interactions. researchgate.netrsc.org The hydrogen atoms of the phenyl and pyrimidine rings would exhibit positive potential.

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. libretexts.orgresearchgate.net These charges are calculated based on the contribution of atomic orbitals to the molecular orbitals. libretexts.org

In this compound, the Mulliken charge analysis would likely reveal that the nitrogen and oxygen atoms carry negative charges, while the carbon atoms bonded to them possess positive charges. jacsdirectory.com This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules. jacsdirectory.com It's important to note that while useful, Mulliken charges are known to be basis set dependent, and other charge models like Natural Population Analysis (NPA) may provide more robust results. chemrxiv.org

Table 3: Representative Mulliken Atomic Charges for a Phenyl Pyrimidine Derivative Data extrapolated from studies on similar compounds.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (pyrimidine) | -0.5 to -0.8 |

| O (carboxylate) | -0.6 to -0.9 |

| C (pyrimidine, adjacent to N) | +0.4 to +0.7 |

These values are illustrative and depend on the specific molecular environment and basis set used.

Noncovalent interactions (NCIs) play a crucial role in the structure and function of molecular systems, including crystal packing and ligand-protein binding. nih.govnih.gov The NCI index, based on the electron density and its derivatives, is a computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.govacs.org

NCI plots typically use a color scale to represent the nature and strength of the interactions. Blue regions indicate strong attractive interactions like hydrogen bonds, green regions depict weaker van der Waals interactions, and red regions signify steric clashes or repulsive interactions. scielo.org.mx For this compound, NCI analysis could reveal intramolecular hydrogen bonds and van der Waals interactions between the phenyl and pyrimidine rings, which contribute to the molecule's conformational stability. scielo.org.mx In a crystalline state, this analysis would highlight the intermolecular forces governing the crystal packing.

Molecular Modeling and Simulation Methodologies

Beyond static quantum chemical calculations, molecular modeling and simulation methodologies provide a dynamic perspective on the behavior of this compound systems. These techniques are particularly useful for studying the interactions of these molecules with biological macromolecules, such as enzymes.

Pharmacophore modeling, 3D-QSAR (Quantitative Structure-Activity Relationship), and molecular docking are computational techniques used to explore the binding modes of molecules with their biological targets. nih.gov For instance, studies on 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors have utilized these methods to develop pharmacophore models and understand their binding interactions. nih.gov

Molecular docking simulations can predict the preferred orientation of a this compound derivative within the active site of a protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. echemcom.comnih.gov These studies often use scoring functions to estimate the binding affinity of the ligand to the receptor. echemcom.com

Molecular dynamics (MD) simulations can further be employed to assess the stability of the ligand-protein complex over time, providing insights into the conformational changes and the dynamic nature of the interactions. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein receptor.

Research on various phenylpyrimidine derivatives has demonstrated the utility of molecular docking in elucidating binding modes. For instance, in a study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors, molecular docking was used to explore their putative binding modes. nih.gov Similarly, docking studies of phenylpyrimidine-carboxamide derivatives bearing a 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors indicated that the replacement of a phenylpicolinamide scaffold with a phenylpyrimidine fragment was beneficial for activity. nih.gov

In the context of designing novel antifungal agents targeting CYP51, a scaffold hopping strategy combined with molecular docking led to the identification of a promising 2-phenylpyrimidine compound. nih.gov Furthermore, molecular docking simulations of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors guided the design of compounds with submicromolar inhibitory potency. nih.gov

The power of molecular docking is also evident in the study of thieno[2,3-d]pyrimidine (B153573) derivatives as EGFR inhibitors, where docking against both wild-type and mutant forms of the EGFR protein confirmed the binding modes of the synthesized compounds. nih.gov These studies collectively highlight how molecular docking serves as a crucial tool for predicting and rationalizing the interactions between phenyl pyrimidine-based ligands and their respective receptors, thereby guiding the design of more potent and selective inhibitors.

| Compound Series | Target Receptor | Key Docking Findings |

| 2-Phenylpyrimidine analogues | PDE4B | Elucidation of putative binding modes. nih.gov |

| Phenylpyrimidine-carboxamide derivatives | c-Met kinase | Phenylpyrimidine fragment enhances activity. nih.gov |

| 2-Phenylpyrimidine derivatives | CYP51 | Identification of a potent antifungal lead compound. nih.gov |

| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives | Xanthine oxidase | Guided design of potent inhibitors. nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | EGFR (wild-type and mutant) | Confirmation of binding modes. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. This computational method allows researchers to observe the conformational changes and stability of a ligand-receptor complex, offering a dynamic perspective that complements the static view provided by molecular docking.

In the investigation of 2-phenylpyrimidine series as selective PDE4B inhibitors, a 10-nanosecond MD simulation was performed. nih.gov This simulation confirmed the stability of the ligand-receptor complex and the presumed active conformation, reinforcing the docking results. nih.gov For a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines targeting Plasmodium falciparum dihydrofolate reductase (PfDHFR), MD simulations revealed that a water molecule could facilitate a binding interaction that was not apparent from the initial docking analysis. nih.gov

MD simulations have also been crucial in studying inhibitors for other targets. For example, in the development of influenza polymerase PB2 inhibitors, 100 ns MD simulations were used to assess the stability of the protein-ligand complexes. mdpi.com The root mean square deviation (RMSD) values indicated that the interactions were stable throughout the simulation. mdpi.com Similarly, a 100 ns MD simulation confirmed the precise binding of a thieno[2,3-d]pyrimidine derivative against the EGFR protein, further validating the docking studies. nih.gov

These examples underscore the importance of MD simulations in verifying the stability of predicted binding poses and in revealing the dynamic nature of ligand-receptor interactions, which is essential for the rational design of effective drug candidates.

| Compound/Series | Target Protein | Simulation Duration | Key Findings from MD Simulation |

| 2-Phenylpyrimidine series | PDE4B | 10 ns | Confirmed stability of the ligand-receptor complex and the active conformation. nih.gov |

| 5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines | PfDHFR | 100 ns | A water molecule was found to facilitate a key binding interaction. nih.gov |

| Influenza Polymerase PB2 Inhibitors | Influenza PB2 | 100 ns | RMSD values indicated stable interactions throughout the simulation. mdpi.com |

| Thieno[2,3-d]pyrimidine derivative | EGFR | 100 ns | Confirmed the precise and stable binding of the inhibitor. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can guide the design of new molecules with improved potency.

A notable application of QSAR is in the study of 2-(4-methylsulphonylphenyl)pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors. nih.gov The derived QSAR models highlighted the importance of atomic properties like Sanderson electronegativity and polarizability in explaining the inhibitory activity. nih.gov The analysis also revealed that the presence of aromatic ether functionalities and specific structural fragments, such as the number of methyl groups, were influential. nih.gov

In a study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors, a pharmacophore-based 3D-QSAR model was developed. nih.gov This model yielded statistically significant results with a high correlation coefficient (R²=0.918) and cross-validation coefficient (Q²=0.852), indicating its robustness. nih.gov The external validation further confirmed the high predictive power of the QSAR model (R²=0.70), providing valuable insights for designing novel molecules with enhanced PDE4B selective inhibitory activity. nih.gov

| Compound Series | Target | QSAR Model Type | Key Descriptors/Findings |

| 2-(4-Methylsulphonylphenyl)pyrimidine derivatives | COX-2 | Dragon descriptors | Sanderson electronegativity, polarizability, aromatic ether functionality, and number of methyl groups are important for activity. nih.gov |

| 2-Phenylpyrimidine analogues | PDE4B | 3D-QSAR | A statistically significant model with high predictive power (R²=0.70) was developed based on a pharmacophore hypothesis. nih.gov |

Pharmacophore Modeling for Receptor Binding Site Characterization

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model of the receptor's binding site can then be used to screen large databases of compounds for potential new ligands or to guide the design of novel molecules.

A five-point pharmacophore model was successfully developed for a series of 87 2-phenylpyrimidine analogues acting as selective PDE4B inhibitors. nih.gov This model was generated from molecules with a wide range of potencies and was statistically validated, leading to a robust 3D-QSAR model. nih.gov The use of a pharmacophore model in conjunction with virtual screening and molecular docking has also been employed to identify new inhibitors for targets like Hsp90. researchgate.net

The concept of a pyrimidine-based pharmacophore is central to the development of hybrid drugs with anticancer potential. researchgate.net The versatility and validated efficacy of the pyrimidine scaffold make it a valuable component in the design of multi-targeted inhibitors. researchgate.net By understanding the key pharmacophoric features, researchers can rationally combine different pharmacophores to create hybrid molecules with improved efficacy and reduced toxicity. researchgate.net

Pharmacophore modeling, therefore, plays a critical role in abstracting the key features of ligand-receptor interactions, providing a blueprint for the design and discovery of new therapeutic agents based on the this compound scaffold and related structures.

| Compound Series/Concept | Target | Pharmacophore Model Type | Key Features/Application |

| 2-Phenylpyrimidine analogues | PDE4B | 5-point model | Led to a statistically significant 3D-QSAR model for designing novel inhibitors. nih.gov |

| General Anticancer Agents | Hsp90 | Structure-based | Used for virtual screening to identify new inhibitor scaffolds. researchgate.net |

| Pyrimidine-based hybrid drugs | Various cancer targets | Conceptual | The pyrimidine pharmacophore serves as a versatile template for developing multi-targeted agents. researchgate.net |

Coordination Chemistry and Supramolecular Assembly

Phenyl Pyrimidine-2-carboxylate (B12357736) as a Ligand in Metal Complexation

The Phenyl pyrimidine-2-carboxylate anion is a versatile ligand due to the presence of multiple potential donor atoms: the two nitrogen atoms of the pyrimidine (B1678525) ring and the two oxygen atoms of the carboxylate group. This allows for a variety of coordination modes and makes it an excellent candidate for constructing diverse and functional coordination polymers and MOFs.

Coordination Modes and Binding Sites

The coordination of this compound to metal centers can occur through several distinct modes. The carboxylate group can coordinate to a metal ion in a monodentate, bidentate chelating, or bidentate bridging fashion. The pyrimidine nitrogen atoms can also coordinate to metal ions, acting as additional binding sites. This multi-functionality allows the ligand to bridge multiple metal centers, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

Commonly observed coordination modes for pyrimidine-carboxylate type ligands include:

Chelating: The ligand can form a stable five- or six-membered ring by coordinating to a single metal center through one carboxylate oxygen and the adjacent pyrimidine nitrogen.

Bridging: The carboxylate group can bridge two metal centers in a syn-syn, syn-anti, or anti-anti conformation. Furthermore, the pyrimidine nitrogen atoms can coordinate to other metal centers, leading to more complex bridging modes. For instance, a manganese(II) coordination polymer has been synthesized where the pyrimidine-2-carboxylate ligand acts as a tridentate bridge, although one of the pyrimidine nitrogens remains uncoordinated. rsc.org

Mixed Coordination: In many instances, a combination of chelating and bridging modes is observed within the same coordination polymer, contributing to the structural diversity of the resulting materials.

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion (e.g., its size, charge, and coordination preferences), the reaction conditions (e.g., temperature, pH, and solvent), and the presence of ancillary ligands. mdpi.comnih.gov

Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design of MOFs and coordination polymers based on this compound relies on the principles of crystal engineering and reticular chemistry. The predictable coordination behavior of the carboxylate and pyrimidine functional groups allows for the rational design of frameworks with desired topologies and properties.

Key design principles include:

Ligand Functionality and Geometry: The number and disposition of the coordinating groups on the ligand determine its connectivity and the dimensionality of the resulting network. The rigid nature of the pyrimidine and phenyl rings in this compound can lead to the formation of robust and porous frameworks.

Use of Ancillary Ligands: The introduction of additional ligands (co-ligands or templates) can be used to tune the structure and properties of the resulting coordination polymers. rsc.orgrsc.org These ancillary ligands can control the dimensionality of the framework, prevent interpenetration, and introduce specific functionalities. For instance, the use of N-donor ancillary ligands is a common strategy to modulate the final architecture. rsc.org

Solvent and Temperature Effects: The solvent system and reaction temperature can significantly influence the crystallization process and the final structure of the coordination polymer. mdpi.com Different polymorphs or structures with varying degrees of solvation can be obtained by modifying these parameters.

The combination of a metal ion with this compound can lead to the formation of MOFs with potential applications in gas storage and separation, catalysis, and sensing. For example, a copper-based MOF with pyrimidine-5-carboxylate has shown selective gas sorption for CO2. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in a solvent or a mixture of solvents. Hydrothermal and solvothermal methods are commonly employed to promote the crystallization of the coordination polymers.

The resulting complexes are characterized by a variety of techniques:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.

Infrared (IR) Spectroscopy: Provides information about the coordination of the carboxylate group to the metal center by analyzing the shifts in the characteristic stretching frequencies of the C=O and C-O bonds.

Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the coordination polymers and to determine the presence of coordinated or guest solvent molecules.

Transition Metal Complexes

Transition metals such as cobalt, nickel, copper, and zinc are frequently used to construct coordination polymers with pyrimidine-carboxylate ligands. researchgate.net These metals can adopt various coordination geometries, leading to a wide range of structural possibilities. For example, new 3d metal complexes of pyrimidine-2-carboxylic acid have been synthesized and characterized using thermal, spectroscopic, and X-ray methods. researchgate.net In a manganese(II) coordination polymer with mixed pyrimidine-2-carboxylate and oxalate (B1200264) bridges, the pyrimidine-2-carboxylate ligand was formed in situ via a hydrothermal reaction. rsc.org

Table 1: Illustrative Data for a Hypothetical Transition Metal Complex with this compound

| Parameter | Example Value |

| Formula | [M(C₁₁H₇N₂O₂)₂(H₂O)₂] |

| Metal Ion (M) | Co(II), Ni(II), Cu(II), Zn(II) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Octahedral |

| Key Bond Lengths (Å) | M-O (carboxylate), M-N (pyrimidine) |

| **Key Bond Angles (°) ** | O-M-O, N-M-N, O-M-N |

Lanthanide Coordination Polymers

Lanthanide ions are attractive for the construction of coordination polymers due to their high and variable coordination numbers, and their interesting photoluminescent and magnetic properties. The this compound ligand is well-suited for sensitizing the luminescence of lanthanide ions, such as Eu³⁺ (red emission) and Tb³⁺ (green emission). The pyrimidine ring can act as an "antenna" to absorb light and transfer the energy to the lanthanide center.

Several lanthanide coordination polymers have been synthesized using pyrimidine-carboxylate derivatives. mdpi.com For instance, a series of lanthanide coordination polymers with 5-(2'-carboxylphenyl) nicotinate (B505614) have been prepared and their structural diversity and luminescent properties investigated. nih.gov Similarly, isostructural 2D coordination polymers based on pyrimidine-2-carboxylate and lanthanide ions have been reported to exhibit interesting magnetic and luminescent properties. mdpi.com

Table 2: Representative Data for a Hypothetical Lanthanide Coordination Polymer with this compound

| Parameter | Example Value |

| Formula | [Ln(C₁₁H₇N₂O₂)₃(H₂O)]n |

| Lanthanide Ion (Ln) | Eu(III), Tb(III), Gd(III) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dimensionality | 1D Chain, 2D Layer, or 3D Framework |

| Luminescence | Characteristic f-f transitions |

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds formed with this compound is crucial for understanding their properties and for the rational design of new materials. Single-crystal X-ray diffraction is the definitive method for obtaining detailed structural information.

The analysis of the crystal structure reveals:

The coordination environment of the metal ion, including the coordination number and geometry.

The binding modes of the this compound ligand.

The presence of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can play a significant role in stabilizing the crystal structure and influencing the packing of the coordination polymers. nih.gov

The structural diversity observed in coordination polymers of pyrimidine-carboxylate ligands highlights the versatility of this class of ligands in constructing novel supramolecular architectures with tunable properties.

Supramolecular Architectures Based on this compound Scaffolds

The predictable and directional nature of the interactions involving the this compound moiety makes it an excellent building block for the rational design of supramolecular architectures.

The self-assembly of this compound into higher-order structures is governed by the interplay of coordination bonds and non-covalent interactions. The carboxylate group can coordinate to metal ions, forming nodes, while the pyrimidine and phenyl groups can act as linkers and structure-directing agents through hydrogen bonding and π-π stacking. The basicity of the carboxylate anion can also play a role in determining the final structure, influencing whether mono-, di-, or polynuclear species are formed. acs.org

The versatility of the this compound scaffold allows for the construction of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

1D Chains: The simplest supramolecular architecture is a 1D chain. These can be formed through the bridging of metal centers by the carboxylate ligand. For instance, coordination polymers of Pb(II) with dicarboxylates can form staircase-like double-chain structures. znaturforsch.com Similarly, pyrimidine-2-thiolate ligands have been shown to form 1D polymeric single chains with lead ions. daneshyari.com

2D Layers: 1D chains can be further assembled into 2D layers through weaker intermolecular forces such as hydrogen bonding and π-π stacking between the phenyl and pyrimidine rings of adjacent chains. Coordination polymers constructed from adaptable pyridine-dicarboxylic acid linkers have been shown to form 2D metal-organic networks. acs.org

3D Frameworks: The interconnection of 2D layers can lead to the formation of 3D frameworks. This can be achieved through stronger interactions, such as the coordination of the pyrimidine nitrogen to a metal center in an adjacent layer, or through extensive hydrogen-bonding networks. In the crystal structure of pyrimidine-2,5-dicarboxylic acid hydrate, O-H···O, O-H···N, and C-H···O hydrogen bonds link the molecules into a three-dimensional network. researchgate.net

The specific dimensionality and topology of the resulting network are highly dependent on factors such as the choice of metal ion, the presence of co-ligands, and the reaction conditions.

Research on Functionalized Derivatives and Analogues of Phenyl Pyrimidine 2 Carboxylate

Design and Synthesis of Modified Pyrimidine (B1678525) Carboxylates

The design of modified pyrimidine carboxylates often involves strategies to introduce a variety of functional groups at different positions of the pyrimidine ring and the phenyl substituent. These modifications are aimed at systematically altering the electronic and steric properties of the parent molecule. The synthesis of these functionalized derivatives employs a range of chemical reactions, from classical condensation methods to modern catalytic approaches.

A common strategy for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. humanjournals.com For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can be reacted with various amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters. humanjournals.com Another versatile approach is the multicomponent reaction, which allows for the efficient construction of highly functionalized pyrimidine rings in a single step. For example, the reaction of an aldehyde, ethyl acetoacetate, and an amidine hydrochloride can produce multifunctionalized pyrimidine derivatives. researchgate.net

Modifications can also be introduced to a pre-existing pyrimidine core. For instance, a series of 2-Schiff base-substituted phenylpyrimidine derivatives have been synthesized by modifying the C-2 position of a dihydropyrimidinethione precursor. researchgate.net This involved a sequence of reactions including oxidation, chlorination, hydrazination, and finally condensation with various aromatic aldehydes. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce substituted phenyl groups at specific positions of the pyrimidine ring. nih.gov

The following table summarizes various synthetic methods employed for the preparation of functionalized pyrimidine carboxylate derivatives.

| Synthetic Method | Reactants | Product Type | Key Features |

| Multicomponent Condensation | Aromatic aldehydes, ethyl cyanoacetate, acetamidine (B91507) hydrochloride | 4-Hydroxy-2-methyl-6-phenylpyrimidine-5-carbonitrile derivatives | One-pot synthesis, high efficiency. researchgate.net |

| Amidinium Salt Condensation | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | Direct route to 2-substituted pyrimidine-5-carboxylates. humanjournals.com |

| Modification of DHPMs | 3,4-Dihydropyrimidin-2(1H)-thiones, various reagents | 2-Schiff base-substituted phenylpyrimidine-5-carboxylates | Stepwise modification of a pre-formed pyrimidine ring. researchgate.net |

| Suzuki Coupling | Substituted phenylboronic acids, bromo-substituted pyrimidines | Phenyl-substituted pyrimidine derivatives | Introduction of diverse phenyl groups. nih.gov |

| Morita-Baylis-Hillman Reaction | Substituted α-iodomethylene β-keto esters, amidine/guanidine (B92328) derivatives | 2,6-Disubstituted pyrimidine-5-carboxylates | Mild and efficient protocol for library synthesis. nih.gov |

Structure-Reactivity Relationships within Derivative Series

The reactivity of phenyl pyrimidine-2-carboxylate (B12357736) derivatives is intrinsically linked to their molecular structure. The electronic nature and steric bulk of substituents on both the pyrimidine and phenyl rings can significantly influence the reactivity of the molecule. Structure-reactivity relationship studies aim to understand these effects, providing valuable insights for the design of new analogues with tailored properties.

The pyrimidine ring is an electron-deficient system, and its reactivity towards nucleophiles can be modulated by the substituents it bears. Electron-withdrawing groups (EWGs) on the pyrimidine ring are expected to increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) would decrease its electrophilicity. For instance, in a study on 2-sulfonylpyrimidines, it was observed that introducing EWGs like -CF₃ or -NO₂ on the pyrimidine ring accelerated the reaction rates with thiols, whereas EDGs like -NH₂ or -OMe slowed them down. acs.org Substitution at position 5 of the pyrimidine ring was found to have the most significant effect on reactivity. acs.org

The nature of the substituent at the 2-position of the pyrimidine ring also plays a crucial role. In the case of 2-sulfonylpyrimidines, the sulfonyl group acts as a good leaving group, facilitating nucleophilic aromatic substitution. The reactivity can be further fine-tuned by altering the sterics and electronics of the leaving group itself. acs.org

The carboxylate group at the 2-position can also be a site for chemical modification. Its reactivity towards esterification or amidation can be influenced by the electronic environment of the pyrimidine ring. An electron-deficient pyrimidine ring might enhance the electrophilicity of the carboxylate carbon, facilitating its reaction with nucleophiles.

Advanced Characterization of Functionalized Analogues

The unambiguous determination of the structure of newly synthesized functionalized analogues of phenyl pyrimidine-2-carboxylate is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. For instance, the IR spectra of pyrimidine derivatives reveal characteristic absorption bands for C=N, C=O, and C=C stretching vibrations within the heterocyclic and aromatic rings. In a series of 2-Schiff base-substituted phenylpyrimidine-5-carboxylates, the C=O stretching of the ester group was observed around 1715 cm⁻¹, and the N-H stretching of the hydrazinyl group was seen at approximately 3191 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed molecular structure. ¹H NMR provides information about the chemical environment of protons, their multiplicity, and their spatial relationships. ¹³C NMR helps in identifying the number and types of carbon atoms in the molecule. For example, in the ¹H NMR spectrum of ethyl 2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate, the protons of the pyrimidine ring and the various substituents appear at characteristic chemical shifts. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to get information about their fragmentation patterns, which can further confirm the proposed structure.

The following table presents representative spectroscopic data for a series of functionalized this compound analogues.

| Compound | Structure | IR (cm⁻¹) Highlights | ¹H NMR (δ, ppm) Highlights |

| Ethyl 2-(2-benzylidenehydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate | Schiff base derivative | 3191 (N-H), 1715 (C=O), 1545 (C=N) | Signals for aromatic protons, methyl group, and ethyl ester group. researchgate.net |

| Ethyl 2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate | Methoxy (B1213986) substituted Schiff base | 3191 (N-H), 2987 (C-H aliph.), 1715 (C=O), 1545 (C=N) | Aromatic protons, methoxy protons, methyl and ethyl protons observed. researchgate.net |

Computational and Other Techniques:

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in a compound, which is used to confirm its empirical formula.

Density Functional Theory (DFT) Studies: DFT calculations are increasingly being used to complement experimental data. These computational methods can provide insights into the optimized geometry, electronic structure, and spectroscopic properties of the molecules. rsc.org Molecular electrostatic potential (MEP) surfaces, for instance, can be calculated to predict the reactive sites for electrophilic and nucleophilic attack. rsc.org

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

The core structure of phenyl pyrimidine-2-carboxylate (B12357736), the 2-phenylpyrimidine (B3000279) moiety, is recognized as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. nih.govchemscene.com Synthetic chemists utilize such foundational structures to construct more complex, high-value molecules, particularly for pharmaceutical development. The pyrimidine (B1678525) core is a key component in numerous biologically active compounds, and the presence of the phenyl group often contributes to essential binding interactions with biological targets. acs.org

The true versatility of phenyl pyrimidine-2-carboxylate as a synthetic intermediate lies in the reactivity of its carboxylate group. This functional group serves as a crucial handle for a wide array of chemical transformations, allowing for the facile introduction of diverse molecular fragments. For instance, the carboxylate can be readily converted into an amide via coupling reactions with various amines. This amidation strategy is a cornerstone of modern drug discovery and was employed in the synthesis of novel 2-phenylpyrimidine derivatives investigated as potential antifungal agents that target the CYP51 enzyme. nih.gov In these synthetic campaigns, a carboxylic acid or its activated form is reacted with an amine in the presence of coupling reagents to forge the final products. nih.gov

Similarly, the 2-phenylpyrimidine framework has been used to build potent kinase inhibitors, which are critical in oncology research. acs.org The general strategy often involves the sequential reaction of substituted pyrimidines with different amines or other nucleophiles to assemble the target inhibitor. acs.org The carboxylate at the C-2 position provides a reliable site for such modifications, enabling the systematic exploration of structure-activity relationships. The synthesis of various fused pyrimidines and related heterocycles for anticancer evaluation also relies on the reactions of pre-functionalized pyrimidine building blocks. nih.gov

The following table summarizes representative synthetic transformations where phenylpyrimidine cores act as key intermediates.

| Starting Material Class | Reaction Type | Reagents/Conditions | Product Class | Application Focus | Ref |

| Phenylpyrimidine Carboxylic Acid | Amide Coupling | Amine, PyBop, DMAP, DIEA | Phenylpyrimidine Amide | Antifungal Agents | nih.gov |

| Dihalogenated Pyrimidine | Nucleophilic Aromatic Substitution | Amine 1, DIPEA; then Amine 2 | Diamino Pyrimidine | Kinase Inhibitors | acs.org |

| Benzoylacetone & Thiosemicarbazide | Cyclocondensation | Piperidine, Ethanol | Aminopyrimidine Thione | Anticancer Agents | nih.gov |

| Chalcones & Amidines | Cyclocondensation | Basic Alumina, Microwave | 2,4,6-Triaryl Pyrimidine | General Synthesis | researchgate.net |

Potential in Advanced Materials Development

The electronic properties of the phenylpyrimidine scaffold make it a promising candidate for the development of advanced functional materials, particularly in the realm of optoelectronics. nih.gov Compounds designed with a donor-π-acceptor (D-π-A) architecture are central to technologies like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govmdpi.com In this model, the pyrimidine ring is a strong electron-deficient (acceptor) unit, which, when conjugated with electron-donating groups through a π-system, can facilitate intramolecular charge transfer (ICT) upon photoexcitation. nih.govacs.org

Research has demonstrated that derivatives of phenyl pyrimidine featuring donor groups like triphenylamine (B166846) can function as efficient emitters in OLEDs, achieving high external quantum efficiencies of up to 10.6%. nih.gov These materials exhibit high thermal stability, with decomposition temperatures exceeding 390 °C, a critical requirement for device longevity. nih.gov The substitution pattern on the phenyl and pyrimidine rings allows for the fine-tuning of the emission color, shifting it across the visible spectrum. nih.govnih.gov

In the context of solar energy, pyrimidine-based dyes are explored as sensitizers in DSSCs. The pyrimidine unit can serve as either the π-spacer or the electron-accepting anchor group that binds to the semiconductor surface (e.g., TiO₂). mdpi.comd-nb.infoacs.org Theoretical and experimental studies confirm that incorporating an electron-deficient pyrimidine into the dye structure can lead to a beneficial red-shift in the absorption spectrum, enhancing the light-harvesting efficiency of the solar cell. acs.org For this compound, the carboxylate group is an ideal anchoring group to affix the dye molecule to the semiconductor electrode, enabling efficient electron injection from the dye's excited state into the semiconductor's conduction band. The photophysical properties of several pyrimidine-based molecules highlight their potential in these applications.

| Compound Type | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Application | Ref |

| C4-Naphthyl-pyrimidine α-amino acid | 311 | 465 | 0.30 | Fluorescent Probe | nih.govacs.org |

| C4-(p-MeOPh)-pyrimidine α-amino acid | 321 | 384 | 0.27 | Fluorescent Probe | nih.govacs.org |

| Phenyl pyrimidine with Triphenylamine Donor (PP1) | ~390 | 472 (in THF) | - | OLED Emitter | nih.gov |

| Pyrimidine-based D-π-A Dye (D1) | 483 (in THF) | 656 (in THF) | - | DSSC Sensitizer | mdpi.com |

Catalysis and Reagent Applications

While the role of this compound itself as a catalyst is not extensively documented, its structural features suggest significant potential for application as a ligand in homogeneous catalysis. The two nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them excellent coordination sites for transition metal centers. nih.gov The carboxylate group can also participate in metal binding, allowing the molecule to function as a bidentate chelating ligand. The ability of ligands to tune the electronic and steric properties of a metal catalyst is fundamental to controlling its activity and selectivity. nih.gov

Related nitrogen-containing heterocyclic compounds are ubiquitous as ligands in catalysis. nih.gov For example, pyrimidine-based Schiff base ligands have been successfully used to cap and stabilize gold (Au) and platinum (Pt) nanoparticles. nih.gov These resulting ligand-capped nanoparticles exhibited notable antioxidant and in vitro anticancer activities, demonstrating that the pyrimidine ligand is crucial for both the formation and function of the final material. nih.gov

Furthermore, phosphorus-containing analogues of pyridine (B92270), known as phosphinines, are widely employed as π-accepting ligands in homogeneous catalysis, highlighting the utility of such six-membered heterocycles in coordinating to transition metals and facilitating catalytic cycles. researchgate.netrsc.org By analogy, the electron-deficient nature of the pyrimidine ring in this compound could be advantageous in catalytic reactions that benefit from π-accepting ligands. Various catalytic systems, employing metals like iridium, copper, or palladium, are used for the synthesis of the pyrimidine ring itself, which underscores the compatibility of this heterocyclic system with transition metal chemistry. mdpi.com Therefore, this compound represents a promising, yet underexplored, candidate for the development of novel ligands for a range of catalytic transformations.

Current Challenges and Future Directions in Research

Development of Novel Synthetic Routes

One established approach to synthesizing the pyrimidine (B1678525) nucleus involves the condensation reaction of a starting material like 4-nitrobenzaldehyde (B150856) with hydroxylamine (B1172632) hydrochloride to form a benzonitrile (B105546) intermediate. This is followed by reaction with ammonium (B1175870) chloride and subsequent condensation with diethyl malonate to construct the pyrimidine ring. nih.gov A key intermediate is often generated by reaction with phosphorus oxychloride (POCl3), which can then be further modified. nih.gov

Alternative strategies begin with different precursors. For instance, ketoenol acids and thiourea (B124793) have been utilized as starting materials to synthesize 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives. nih.gov Another approach employs 3-oxo-2-arylhydrazonopropanals as a versatile precursor for creating a variety of substituted nicotinic acid and pyridazinone derivatives. d-nb.info Dehydroacetic acid has also been investigated as a starting material for accessing pyrimidine and pyrazole (B372694) nuclei through reactions with nitrogen binucleophiles. asianpubs.org

Future work in this area is geared towards the development of one-pot reactions and the use of greener, more sustainable reagents and catalysts to streamline the synthesis process. acs.org The goal is to create more direct and atom-economical routes to the core phenyl pyrimidine-2-carboxylate (B12357736) structure, which will facilitate the rapid generation of diverse compound libraries for screening and development.

Integration of Advanced Computational Techniques

The integration of computational chemistry has become an indispensable tool in the rational design of novel phenyl pyrimidine-2-carboxylate derivatives. Techniques such as molecular docking and in silico screening are being used to predict the binding affinities and modes of interaction of these compounds with various biological targets. nih.govnih.gov

For example, molecular docking studies have been instrumental in designing phenylpyrimidine-carboxamide derivatives as c-Met kinase inhibitors. nih.gov These studies help in understanding the structure-activity relationships (SARs) by visualizing how different substituents on the phenyl and pyrimidine rings interact with the amino acid residues in the active site of the enzyme. nih.gov Similarly, computational methods have been used to guide the development of substituted pyrimidine-2,4-diamines as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). nih.gov Molecular dynamics (MD) simulations can further refine these models by predicting the conformational changes and stability of the ligand-protein complex over time. nih.gov

Looking ahead, the use of more sophisticated computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) and free energy perturbation (FEP) calculations, is expected to provide even more accurate predictions of binding energies and biological activity. These advanced techniques will enable a more precise and efficient drug design process, reducing the need for extensive and costly experimental synthesis and testing.

Exploration of New Coordination Environments

The carboxylate and nitrogen atoms of the pyrimidine ring in this compound make it an excellent ligand for coordinating with metal ions. The exploration of new coordination environments is a burgeoning area of research with potential applications in catalysis and materials science.

Researchers have successfully synthesized coordination polymers using pyrimidine-carboxylate type ligands with various metal centers, including zinc(II) and cadmium(II). mdpi.com The resulting structures can vary from one-dimensional linear polymers to two-dimensional networks, depending on the coordination mode of the ligand and the geometry of the metal ion. mdpi.com For instance, in one zinc(II) complex, the metal center adopts a tetrahedral geometry, while a cadmium(II) complex features a dinuclear secondary building unit with the metal ion in a distorted octahedral environment. mdpi.com

The synthesis of these coordination complexes often involves solvothermal methods, reacting the ligand with a metal salt in a suitable solvent system. mdpi.com The nature of the resulting coordination polymer can be influenced by factors such as the solvent, temperature, and the presence of ancillary ligands.

Future research in this domain will likely focus on incorporating a wider range of metal ions, including transition metals and lanthanides, to create novel materials with unique magnetic, optical, or catalytic properties. The design of ligands with specific functionalities will also allow for the construction of metal-organic frameworks (MOFs) with tailored pore sizes and chemical properties for applications in gas storage, separation, and heterogeneous catalysis.

Expanding the Scope of Derivatization Strategies

To explore the full potential of the this compound scaffold, it is crucial to expand the range of derivatization strategies. This involves chemically modifying the core structure at various positions to modulate its physicochemical properties and biological activity.

Current derivatization efforts have focused on several key areas:

Substitution on the Phenyl Ring: Introducing a variety of substituents on the phenyl ring can significantly impact biological activity. For example, the placement of different groups on the aryl moiety of phenylpyrimidine-carboxamide derivatives has been shown to influence their cytotoxicity against cancer cell lines. nih.gov

Modification of the Pyrimidine Core: The pyrimidine ring itself offers multiple sites for modification. For instance, the introduction of a covalent binding tether at specific positions on the pyrimidine has been used to create highly potent and selective Janus kinase 3 (JAK3) inhibitors. nih.gov

Functionalization at the Carboxylate Group: The carboxylate group can be converted into a variety of other functional groups, such as amides, to alter the compound's properties. Amide coupling reactions are commonly used to link the this compound core to other molecular fragments, as demonstrated in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. nih.gov

Future derivatization strategies will likely involve the use of more advanced synthetic methodologies, such as C-H activation and cross-coupling reactions, to introduce a wider array of functional groups with high precision and efficiency. The development of bioorthogonal chemistries will also enable the site-specific modification of this compound derivatives within biological systems, opening up new avenues for chemical biology and drug delivery applications.

Q & A

Q. What are the common characterization techniques for phenyl pyrimidine-2-carboxylate in metal complex studies?

Methodological Answer:

- Use thermal analysis (TG-DSC, TG-FTIR) to study decomposition patterns and solvent molecule retention. For example, pyrimidine-2-carboxylate complexes retain fewer water molecules compared to pyrimidine-5-carboxylate isomers .

- X-ray crystallography (via SHELX software) resolves structural features like coordination geometry (e.g., square-antiprismatic Ca^II^ complexes) .

- Spectroscopic methods (IR, UV-Vis) identify bonding modes and electronic transitions.

Q. What synthetic routes are reported for this compound derivatives?

Methodological Answer:

- Synthesize via esterification of pyrimidine-2-carboxylic acid with phenol derivatives under acid catalysis (e.g., H₂SO₄).

- Optimize yields using coupling agents (e.g., DCC/DMAP) and inert atmospheres. Reaction conditions (temperature, solvent polarity) influence crystal quality for XRD .

Q. What safety precautions are recommended when handling this compound in research?

Methodological Answer:

Q. How does the choice of solvent affect the synthesis of this compound metal complexes?

Methodological Answer:

Q. What are the typical applications of this compound in coordination chemistry?

Methodological Answer:

- Acts as a chelating ligand for alkali/transition metals (Na, Mn, Cu), forming complexes with applications in catalysis or materials science.

- Structural diversity (e.g., polymeric sheets) enables study of supramolecular interactions .

Advanced Research Questions

Q. How can computational methods like HOMO-LUMO analysis be applied to study this compound metal complexes?

Methodological Answer:

Q. How to resolve contradictions in thermal decomposition data between different metal complexes?

Methodological Answer:

Q. What challenges arise in crystallographic refinement of this compound structures using SHELX?

Methodological Answer:

Q. How to determine ring puckering parameters in this compound derivatives?

Methodological Answer:

Q. What methodologies are used to study π-π stacking interactions in polymeric complexes?

Methodological Answer:

Q. How to design a study investigating substituent effects on coordinating ability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |